molecular formula C10H8FN3O2 B3175502 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 957354-40-4

1-(3-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B3175502
CAS No.: 957354-40-4
M. Wt: 221.19 g/mol
InChI Key: RXHPFSPENRRCNY-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom at position 1 and a nitro group at position 3 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of 3-fluorobenzyl chloride: This can be achieved by reacting 3-fluorotoluene with chlorine in the presence of a catalyst such as iron(III) chloride.

    Nucleophilic substitution: The 3-fluorobenzyl chloride is then reacted with 3-nitropyrazole in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Reduction: 1-(3-fluorobenzyl)-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological systems, including their potential as enzyme inhibitors or modulators.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the nitro group can influence the compound’s electronic properties, affecting its interaction with biological targets.

Comparison with Similar Compounds

    1-(3-fluorobenzyl)-3-amino-1H-pyrazole: This compound is similar but has an amino group instead of a nitro group.

    1-(3-chlorobenzyl)-3-nitro-1H-pyrazole: This compound has a chlorobenzyl group instead of a fluorobenzyl group.

Uniqueness: 1-(3-Fluorobenzyl)-3-nitro-1H-pyrazole is unique due to the presence of both the fluorobenzyl and nitro groups, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHPFSPENRRCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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